(+)-Myristinin D
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Overview
Description
(+)-Myristinin D is a natural product found in Myristica cinnamomea and Knema elegans with data available.
Scientific Research Applications
DNA Polymerase Beta Inhibition and DNA Damage
(+)-Myristinin D, alongside its isomer (+)-Myristinin A, has been identified as a potent inhibitor of DNA polymerase beta, an enzyme crucial for DNA repair processes, and as a significant DNA-damaging agent. These compounds were isolated from Knema elegans and displayed notable biochemical activity, inhibiting DNA polymerase beta at micromolar concentrations and inducing DNA damage, thus highlighting their potential for research into DNA repair mechanisms and cancer therapeutics (Deng, Starck, Li, Hecht, 2005).
Antifungal and COX-2 Inhibition
Research has also unveiled the antifungal and cyclooxygenase-2 (COX-2) inhibitory properties of Myristinin D. Extracted from Myristica cinnamomea, Myristinin D and its isomers have shown efficacy against Candida albicans and selectively inhibited COX-2, an enzyme involved in inflammation and pain pathways, suggesting potential applications in developing antifungal therapies and anti-inflammatory drugs (Sawadjoon, Kittakoop, Kirtikara, Vichai, Tanticharoen, Thebtaranonth, 2002).
Synthesis and Structural Studies
The stereoselective synthesis of Myristinin D and its atropisomers has been a subject of interest, enabling detailed structural and functional analyses. These studies not only confirm the structural integrity of Myristinin D but also provide valuable insights into its biochemical activities and potential therapeutic applications (Maloney, Chen, Hecht, 2006).
properties
Product Name |
(+)-Myristinin D |
---|---|
Molecular Formula |
C36H38O7 |
Molecular Weight |
582.7 g/mol |
IUPAC Name |
9-phenyl-1-[2,4,6-trihydroxy-3-[(2S,4R)-7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]phenyl]nonan-1-one |
InChI |
InChI=1S/C36H38O7/c37-25-16-14-24(15-17-25)32-21-28(27-19-18-26(38)20-33(27)43-32)34-30(40)22-31(41)35(36(34)42)29(39)13-9-4-2-1-3-6-10-23-11-7-5-8-12-23/h5,7-8,11-12,14-20,22,28,32,37-38,40-42H,1-4,6,9-10,13,21H2/t28-,32+/m1/s1 |
InChI Key |
NWJOIWGNEIDTTG-NSJVFKKDSA-N |
Isomeric SMILES |
C1[C@H](C2=C(C=C(C=C2)O)O[C@@H]1C3=CC=C(C=C3)O)C4=C(C(=C(C=C4O)O)C(=O)CCCCCCCCC5=CC=CC=C5)O |
Canonical SMILES |
C1C(C2=C(C=C(C=C2)O)OC1C3=CC=C(C=C3)O)C4=C(C(=C(C=C4O)O)C(=O)CCCCCCCCC5=CC=CC=C5)O |
synonyms |
myristinin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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